7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine core with a fluorine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol derivatives with fluoro-substituted carboxylic acids or their derivatives. The reaction is often catalyzed by acids or bases and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions may result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved.
Comparison with Similar Compounds
2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the fluorine substitution, which may result in different chemical and biological properties.
7-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and applications.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one:
Uniqueness: The presence of the fluorine atom in 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
7-fluoro-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXHEOGQVPEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547845 | |
Record name | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103361-99-5 | |
Record name | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a significant compound in agricultural research due to its potential as a herbicide. It serves as a key intermediate in the synthesis of flumioxazin, a commercially available herbicide. [, , ]. Studies have investigated its phytotoxic effects on various plant species, including wheat and its common weeds. []
A: This compound can be efficiently synthesized through catalytic hydrogenation of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one using Raney Nickel as a catalyst. [] Alternatively, it can be produced by catalytic hydrogenation of methyl 2-(5-fluoro-2-nitrophenoxy) acetate, also using Raney Nickel as a catalyst. []
A: Research indicates that a reaction temperature of 70°C, a reaction time of 4 hours, a catalyst amount of 5% (w/w) relative to the starting material, a hydrogen pressure of 5 MPa, and methanol as a solvent (1000 mL/mol of starting material) are the optimal conditions for this synthesis. []
A: Yes, studies have shown that both the Raney Nickel catalyst and the methanol solvent can be reused multiple times (up to four times) without negatively impacting the yield or purity of the final product. []
A: The structure of 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one is confirmed through a combination of analytical techniques. These include elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR). []
A: Yes, a quantitative analytical method utilizing reversed-phase high-performance liquid chromatography (HPLC) has been developed for 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one. This method uses methanol as the solvent, a methanol-water (65:35, v/v) mixture as the mobile phase, and an ODS column with UV detection. []
A: Yes, research has explored the impact of aromatic ring functionalization on the herbicidal activity of benzoxazinones, including 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one. Studies suggest that halogenation at the C-6 position and fluorination at the C-7 position significantly enhance phytotoxicity. Molecular volume and dipole moment appear to be crucial factors influencing their activity. []
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